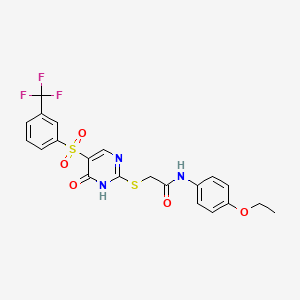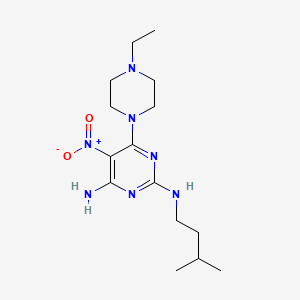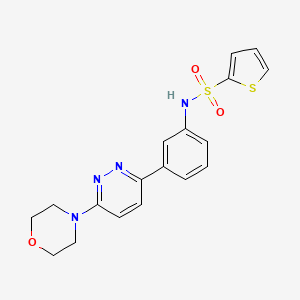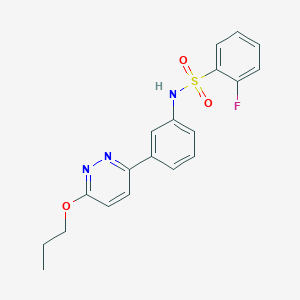
N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound that features a variety of functional groups, including an ethoxyphenyl group, a trifluoromethylphenylsulfonyl group, and a dihydropyrimidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multi-step organic synthesis. The process may include:
Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxyphenylamine, various reactions such as nitration, reduction, and acylation can be employed to introduce the ethoxy group.
Synthesis of the Dihydropyrimidinone Core: This step involves the cyclization of appropriate precursors to form the dihydropyrimidinone ring.
Introduction of the Trifluoromethylphenylsulfonyl Group: This can be achieved through sulfonylation reactions using reagents like trifluoromethylbenzenesulfonyl chloride.
Final Coupling and Thioacetylation: The final step involves coupling the intermediates and introducing the thioacetamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput reactors, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce halogen or sulfonyl groups.
科学的研究の応用
Chemistry
In chemistry, N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the dihydropyrimidinone core suggests potential activity as an enzyme inhibitor or receptor modulator.
Industry
In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
- N-(4-methoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide
- N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(fluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide
Uniqueness
The unique combination of functional groups in N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide sets it apart from similar compounds. The presence of the trifluoromethyl group, in particular, can significantly influence its chemical reactivity and biological activity.
特性
分子式 |
C21H18F3N3O5S2 |
|---|---|
分子量 |
513.5 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-2-[[6-oxo-5-[3-(trifluoromethyl)phenyl]sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H18F3N3O5S2/c1-2-32-15-8-6-14(7-9-15)26-18(28)12-33-20-25-11-17(19(29)27-20)34(30,31)16-5-3-4-13(10-16)21(22,23)24/h3-11H,2,12H2,1H3,(H,26,28)(H,25,27,29) |
InChIキー |
KOODZYZLWCDJNC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11256930.png)
![4-chloro-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B11256941.png)
![9-ethyl-8-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B11256943.png)


![2-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11256948.png)
![N-cyclopentyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11256961.png)
![6-(4-nitrophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11256963.png)
![N-(3,4-dimethoxyphenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11256966.png)
![2-methoxy-5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B11256970.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11256973.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopropanecarboxamide](/img/structure/B11256990.png)
![N-{4-amino-6-[(3,4-dimethylphenyl)amino]-5-nitropyrimidin-2-yl}glycine](/img/structure/B11256993.png)
